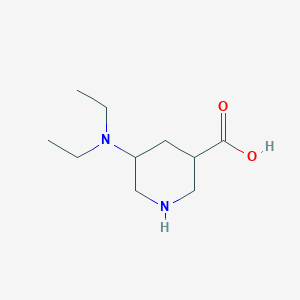![molecular formula C14H25NO5 B13165867 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrrolidine ring, a methyl group, and a propan-2-yloxy substituent, making it a versatile intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The starting material, which contains a free amine group, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the pyrrolidine ring: The Boc-protected amine undergoes cyclization with appropriate reagents to form the pyrrolidine ring.
Introduction of the propan-2-yloxy group: The pyrrolidine intermediate is then reacted with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where nucleophiles such as halides or amines can replace the existing substituent.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaI, KBr, NH3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Medicine: It serves as a building block for the development of potential drug candidates, particularly in the field of antiviral and anticancer research.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique reactivity and stability are advantageous.
作用机制
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or proteins.
相似化合物的比较
Similar Compounds
- 1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the propan-2-yloxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
属性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-9(2)19-10-7-14(6,11(16)17)15(8-10)12(18)20-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,16,17) |
InChI 键 |
TYOOPTRHUCOGPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
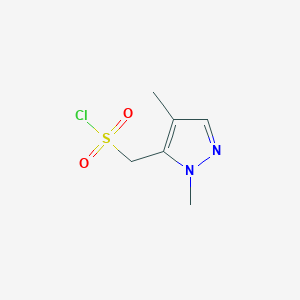
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
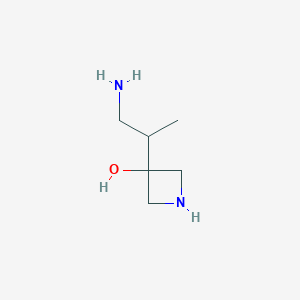
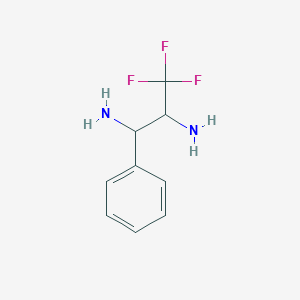
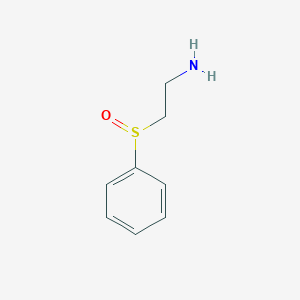
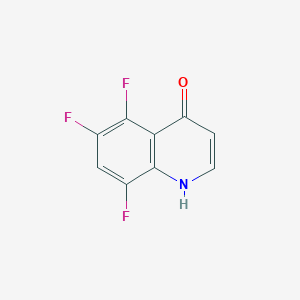
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
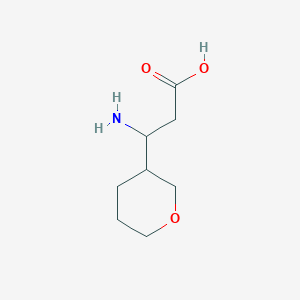
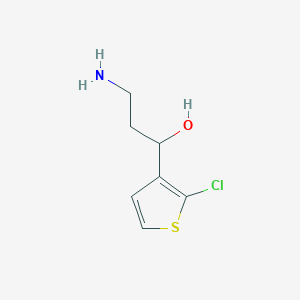
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)

